molecular formula C18H13N5O3S B2881844 3-[(3-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 895000-06-3

3-[(3-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2881844
CAS No.: 895000-06-3
M. Wt: 379.39
InChI Key: DDCAZUQKVURNDR-UHFFFAOYSA-N
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Description

The compound 3-[(3-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one belongs to the class of triazolopyrimidinones, which are heterocyclic systems fused with pyrimidine and triazole rings. This angular regioisomer ([1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one) is distinguished by its substitution pattern: a 3-nitrobenzylthio group at position 3 and a phenyl group at position 3. Such compounds are synthesized via regioselective reactions involving hydrazonoyl chlorides and thiouracil derivatives, often guided by electronic factors confirmed via DFT calculations .

Properties

IUPAC Name

3-[(3-nitrophenyl)methylsulfanyl]-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3S/c24-16-10-15(13-6-2-1-3-7-13)22-17(19-16)20-21-18(22)27-11-12-5-4-8-14(9-12)23(25)26/h1-10H,11H2,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCAZUQKVURNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(3-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a member of the triazolo-pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H14N4O2S\text{C}_{16}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

This compound features a triazole ring fused with a pyrimidine structure, which is known to influence its biological properties.

Target Interactions

Triazolo-pyrimidines typically exhibit their biological effects through various mechanisms:

  • Enzyme Inhibition : Many derivatives act as inhibitors of specific enzymes involved in cellular pathways. For instance, they can inhibit kinases that are crucial for cancer cell proliferation.
  • Apoptosis Induction : Some compounds in this class have been shown to induce apoptosis in cancer cells by activating intrinsic pathways.
  • Antioxidant Activity : The presence of nitro groups can enhance antioxidant properties, contributing to cellular protection against oxidative stress.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. A comparative analysis was performed against various cancer cell lines:

Cell Line IC50 (µM) Reference Compound
MDA-MB-231 (Breast Cancer)17.83Cisplatin
MCF-7 (Breast Cancer)19.73Cisplatin
HEPG2 (Liver Cancer)22.45Sorafenib

These results indicate that the compound exhibits significant cytotoxicity against breast cancer cell lines and moderate activity against liver cancer cells .

Antibacterial and Antifungal Activity

In addition to antitumor effects, derivatives of triazolo-pyrimidines have also demonstrated antibacterial and antifungal properties. For example:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
  • Fungal Strains Tested : Candida albicans
  • Minimum Inhibitory Concentrations (MIC) were recorded in the low micromolar range for various derivatives.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized a series of triazolo-pyrimidine derivatives including our compound of interest. The biological evaluation revealed that compounds with similar structures exhibited enhanced antiproliferative activity against tumor cell lines .
  • Mechanistic Insights : Research indicated that these compounds could disrupt the cell cycle in cancer cells, leading to increased apoptosis rates. Flow cytometry analyses confirmed that treated cells showed significant G0/G1 phase arrest .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the nitrobenzyl group significantly affect biological activity. The presence of electron-withdrawing groups enhances potency against cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Regioselectivity

Triazolopyrimidinones exhibit two primary regioisomeric forms: angular ([1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones) and linear ([1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones). The target compound’s angular structure contrasts with linear isomers (e.g., 3a–e in ), where substituents occupy position 5 instead of 5. For instance, reactions of thiouracil with hydrazonoyl chlorides yield linear isomers as major products (ratio 8:2 vs. angular isomers) . The angular configuration in the target compound is stabilized by norbornene-condensed intermediates, as demonstrated in , whereas linear isomers dominate in non-condensed systems .

Substituent-Driven Pharmacological and Electrochemical Properties

The substituents at positions 3 and 5 significantly modulate biological and electrochemical activities. Below is a comparative analysis:

Compound Name Substituents (Position 3/5) Molecular Weight Key Properties Reference
3-[(3-Nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one 3-nitrobenzylthio / phenyl ~423.4* Hypothesized redox activity (nitro group); potential antimicrobial/antitumor activity Derived from
S1-TP () Chloromethyl / 4-methoxyphenyl 358.8 Higher oxidation potential (1.2 V) due to electron-withdrawing Cl; moderate solubility
S2-TP () Piperidinomethyl / 4-methoxyphenyl 421.9 Lower redox activity (0.8 V); enhanced lipophilicity from piperidine
3-[(4-Nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one 4-nitrobenzylthio / phenyl ~423.4* Similar redox profile; positional isomerism of nitro group may alter target specificity
6-Cyano-8-methyl-5-(3,4,5-trimethoxyphenyl)triazolo[4,3-a]pyrimidin-7-one Cyano / 3,4,5-trimethoxyphenyl 394.4 Antimicrobial activity (MIC: 12.5 µg/mL vs. S. aureus)
5-Methyl-3-(methylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one Methylthio / methyl 223.3 Lower molecular weight; limited solubility but high metabolic stability

*Calculated based on analogous structures.

Key Observations:
  • Biological Activity : The phenyl group at position 5 may enhance π-π stacking with biological targets, similar to 5-(3,4,5-trimethoxyphenyl) derivatives showing antimicrobial efficacy .

Q & A

Q. What are the common synthetic routes for preparing 3-[(3-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyrimidinones with hydrazine derivatives, followed by functionalization. Key steps include:
  • Step 1 : Formation of the triazole ring via cyclization of a pyrimidine-thione precursor with hydrazonoyl chlorides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Step 2 : Introduction of the 3-nitrobenzylthio group via nucleophilic substitution, using 3-nitrobenzyl bromide in the presence of a base (e.g., NaH in THF) .
  • Optimization : Reaction temperature and solvent polarity significantly affect regioselectivity and yield. For example, aprotic solvents like DMF favor cyclization, while elevated temperatures (>100°C) may degrade nitro groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.6 ppm; nitrobenzyl protons at δ 4.5–5.0 ppm for SCH₂) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, nitro group at ~1520/1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of NO₂ group at m/z ~46) .

Q. What preliminary biological assays are recommended to screen this compound for activity?

  • Methodological Answer :
  • Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to evaluate inhibition of ATP-binding enzymes (e.g., tyrosine kinases), given the triazolopyrimidine core’s affinity for ATP pockets .
  • Antimicrobial Screening : Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

Advanced Research Questions

Q. How can regioselectivity issues during synthesis be addressed, particularly in avoiding linear vs. angular triazolopyrimidine isomers?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
  • Electronic Effects : Electron-withdrawing groups (e.g., NO₂) on the benzylthio substituent favor angular isomer formation by stabilizing transition states during cyclization .
  • Catalytic Control : Use Pd-catalyzed cross-coupling to direct substitution (e.g., Suzuki reactions for aryl group placement) .
  • Computational Validation : DFT calculations (e.g., Gaussian 09) predict regioselectivity by analyzing frontier molecular orbitals and charge distribution .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values in kinase assays)?

  • Methodological Answer :
  • Orthogonal Assays : Validate kinase inhibition using both biochemical (e.g., fluorescence polarization) and cellular (e.g., Western blot for phosphorylated targets) assays .
  • Structural Analysis : Compare X-ray crystallography data of compound-enzyme complexes to identify binding mode discrepancies .
  • Batch Consistency : Ensure synthetic purity (>95% by HPLC) and confirm absence of regioisomeric contaminants via LC-MS .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :
  • Substitution Libraries : Synthesize analogs with variations in:
  • Nitro Position : Compare 3-nitro vs. 4-nitrobenzylthio groups .
  • Core Modifications : Replace phenyl with heteroaryl groups (e.g., thiophene) to assess π-π stacking effects .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to map essential features (e.g., hydrogen-bond acceptors from nitro groups) .

Key Considerations for Researchers

  • Contradictory Evidence : Some studies report divergent bioactivity for nitro-substituted analogs; prioritize assays using isogenic cell lines to minimize variability .
  • Unreliable Sources : Avoid commercial databases (e.g., BenchChem) lacking peer-reviewed validation; rely on crystallography data from journals like RSC Advances .

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